molecular formula C41H82NO13P B15285216 PtdIns-(1,2-dipalmitoyl) (ammonium)

PtdIns-(1,2-dipalmitoyl) (ammonium)

Cat. No.: B15285216
M. Wt: 828.1 g/mol
InChI Key: MRDHBHKPDFRCJQ-UHFFFAOYSA-N
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Description

Phosphatidylinositol (PtdIns) derivatives are critical signaling lipids involved in membrane dynamics, vesicular trafficking, and cellular signaling. PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic phospholipid featuring saturated C16:0 (dipalmitoyl) fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone, with a phosphorylated inositol head group. The ammonium counterion enhances solubility in aqueous systems, making it suitable for experimental applications such as lipidomics, membrane biophysics, and enzyme activity assays .

This compound is frequently used as a standardized reference in phosphoinositide research due to its structural homogeneity and stability, particularly in studies investigating phosphoinositide metabolism or lipid-protein interactions .

Properties

Molecular Formula

C41H82NO13P

Molecular Weight

828.1 g/mol

IUPAC Name

azane;[2-hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate

InChI

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3

InChI Key

MRDHBHKPDFRCJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N

Origin of Product

United States

Preparation Methods

Esterification of Phosphatidylinositol with Palmitic Acid

The foundational step in synthesizing PtdIns-(1,2-dipalmitoyl) involves esterifying the sn-1 and sn-2 positions of the glycerol backbone with palmitic acid (C16:0). This process typically employs dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as coupling agents in anhydrous chloroform or dichloromethane. The reaction proceeds via activation of palmitic acid’s carboxyl group, forming an intermediate O-acylisourea that reacts with the hydroxyl groups of phosphatidylinositol.

Critical parameters influencing yield include:

  • Molar ratio : A 2.2:1 excess of palmitic acid to phosphatidylinositol ensures complete diacylation.
  • Temperature : Reactions conducted at 25°C for 24 hours achieve >85% conversion, whereas elevated temperatures (40°C) risk racemization.
  • Solvent purity : Anhydrous conditions prevent hydrolysis of the activated acyl intermediate.

Post-esterification, the crude product is purified via silica gel chromatography using a gradient of chloroform:methanol:water (65:25:4 v/v).

Ammonium Salt Formation

The phosphatidylinositol diphosphate intermediate is neutralized with ammonium hydroxide to yield the final ammonium salt. This step requires precise pH control:

  • The esterified product is dissolved in chloroform:methanol (2:1 v/v).
  • Aqueous NH4OH (0.1 M) is added dropwise until pH 7.0–7.5 is attained.
  • The organic layer is isolated, dried under nitrogen, and lyophilized to obtain a white solid.

Table 1: Optimization of Ammonium Salt Precipitation

Parameter Optimal Value Yield Impact
NH4OH concentration 0.1 M Maximal
Mixing time 30 min ±5%
Lyophilization temp -50°C No degradation

Industrial-Scale Production Considerations

Scalability Challenges

While laboratory-scale synthesis achieves 36–40% yields, industrial production faces hurdles:

  • Cost of palmitic acid : High-purity (>99%) C16:0 constitutes 60% of raw material expenses.
  • Solvent recovery : Chloroform recycling systems reduce environmental impact but require distillation at 61°C.
  • Byproduct formation : Lysophosphatidylinositol (LPI) levels must remain <2% to meet pharmaceutical standards.

Quality Control Metrics

Batch consistency is verified through:

  • 31P-NMR : Confirms phosphorylation at the D-1 and D-2 positions (δ = -0.5 to -1.5 ppm).
  • HPLC-ELSD : Purity >98% with a C18 column (5 μm, 4.6 × 250 mm) and isocratic elution (acetonitrile:methanol:0.1% NH4OH, 70:25:5).
  • Mass spectrometry : ESI-MS in negative mode shows [M–H]– at m/z 925.1.

Applications in Signal Transduction Research

PtdIns-(1,2-dipalmitoyl) (ammonium salt) enables precise manipulation of phosphoinositide-dependent pathways:

  • PLC activation : Hydrolysis yields DAG and inositol phosphates, mimicking physiological signaling.
  • Membrane binding assays : Fluorescent analogs localize to raft domains in artificial bilayers.
  • Drug screening : Serves as substrate for PI3K/PTEN inhibitors in cancer therapeutic development.

Chemical Reactions Analysis

Types of Reactions

PtdIns-(1,2-dipalmitoyl) (ammonium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of phosphatidylinositol derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

PtdIns-(1,2-dipalmitoyl) (ammonium salt) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying lipid chemistry and membrane interactions.

    Biology: Utilized in studies of cellular signaling pathways and membrane dynamics.

    Medicine: Investigated for its potential role in drug delivery systems and therapeutic applications.

    Industry: Employed in the development of lipid-based products and formulations

Mechanism of Action

The mechanism of action of PtdIns-(1,2-dipalmitoyl) (ammonium salt) involves its incorporation into cellular membranes, where it can influence membrane structure and function. It interacts with various molecular targets, including proteins and other lipids, to modulate cellular signaling pathways and membrane dynamics .

Comparison with Similar Compounds

Research Findings and Data

Erythrocyte Morphology Studies

  • Control vs. Dipalmitoyl-Modified Cells: At 16% PC hydrolysis, control cells showed a morphological index of +0.3 (discocytes → echinocytes), while dipalmitoyl-enriched cells required 30 minutes to reach the same hydrolysis level but exhibited a milder index of +1.0 . This demonstrates that saturated lipids resist membrane curvature changes, likely due to tighter acyl chain packing.

Lipid Extraction Efficiency

  • Recovery rates of PtdIns-(1,2-dipalmitoyl) (ammonium) in lipidomics workflows exceed 90%, compared to <70% for polyunsaturated species, highlighting its utility as an internal standard .

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